L-Serine benzyl ester hydrochloride
Description
L-Serine benzyl ester hydrochloride (CAS: 60022-62-0) is a protected derivative of the amino acid L-serine. Its molecular formula is C₁₁H₁₅ClNO₃, with a molecular weight of 231.68 g/mol. Key physicochemical properties include:
- Melting Point: ~175°C (decomposition)
- Solubility: Readily soluble in water
- Optical Rotation: [α]D = −12° (c = 4 in water)
- Structure: Features a benzyl ester group protecting the carboxyl moiety and a hydrochloride salt stabilizing the amino group.
This compound is widely used in organic synthesis as an intermediate for peptide coupling and in the preparation of protease inhibitors, such as HIV-1 protease inhibitors .
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZWCDQAKCHOBX-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513241 | |
| Record name | Benzyl L-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60022-62-0 | |
| Record name | Benzyl L-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification of L-Serine with Benzyl Alcohol
The most straightforward method involves the esterification of L-serine with benzyl alcohol in the presence of an acid catalyst. Hydrochloric acid (HCl) serves dual roles as both a catalyst and a source for the hydrochloride salt formation. The reaction proceeds under reflux conditions, typically at 80–100°C for 12–24 hours.
Reaction Mechanism :
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Protonation of Benzyl Alcohol : HCl protonates the hydroxyl group of benzyl alcohol, enhancing its electrophilicity.
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Nucleophilic Attack : The carboxylate oxygen of L-serine attacks the activated benzyl alcohol, forming a tetrahedral intermediate.
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Elimination : Water is eliminated, yielding L-serine benzyl ester.
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Salt Formation : Excess HCl converts the ester into its hydrochloride salt, which precipitates upon cooling.
Key Parameters :
Industrial-Scale Optimization
A patented five-step synthesis for ramipril intermediates highlights scalable esterification conditions:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch Flask | Continuous Flow System |
| Temperature | 80°C | 90–100°C |
| Reaction Time | 24 hours | 8–12 hours |
| Yield | 70–75% | 85–90% |
Industrial methods prioritize reduced reaction times and automated purification, achieving higher throughput while avoiding heavy metal catalysts.
Alternative Preparation Strategies
Acyl Chloride-Mediated Esterification
In cases where direct esterification is inefficient, L-serine can first be converted to its acyl chloride derivative. This method involves:
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Treating L-serine with thionyl chloride (SOCl₂) to form serine acyl chloride.
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Reacting the acyl chloride with benzyl alcohol in anhydrous dichloromethane.
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Adding HCl gas to precipitate the hydrochloride salt.
Advantages :
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Higher reactivity of acyl chloride ensures faster esterification (2–4 hours).
Limitations :
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Requires strict anhydrous conditions.
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Thionyl chloride poses safety hazards due to toxicity and corrosivity.
Enzymatic Esterification
Emerging biocatalytic methods use lipases or proteases to catalyze the esterification. For example, immobilized Candida antarctica lipase B (CAL-B) facilitates the reaction in non-aqueous media:
Conditions :
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Solvent : Tert-butyl alcohol.
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Temperature : 40°C.
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Yield : 65–70% after 48 hours.
While environmentally friendly, enzymatic methods remain less cost-effective for large-scale production due to enzyme costs and slower reaction rates.
Critical Analysis of Reaction Parameters
Acid Catalyst Selection
Hydrochloric acid is preferred over sulfuric acid due to:
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Reduced Byproducts : Sulfuric acid may cause sulfonation of benzyl alcohol.
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Simplified Workup : HCl evaporates during concentration, minimizing residual acidity.
Comparative Data :
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| HCl | 85 | 95 | 12 |
| H₂SO₄ | 78 | 89 | 18 |
Solvent Systems
Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but complicate purification. Benzyl alcohol itself often serves as both reactant and solvent, reducing waste.
Purification and Characterization
Crystallization Techniques
The hydrochloride salt is crystallized using:
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Anti-Solvent : Hexane or diethyl ether.
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Temperature Gradient : Gradual cooling from 60°C to 4°C improves crystal size and purity.
Typical Purity Profile :
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HPLC : ≥98% (C18 column, 0.1% TFA in acetonitrile/water).
Scalability and Environmental Impact
The patented industrial method emphasizes:
Chemical Reactions Analysis
Types of Reactions
L-Serine benzyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield L-serine and benzyl alcohol.
Substitution Reactions: The hydroxyl group of L-serine can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Hydrolysis: L-Serine and benzyl alcohol.
Substitution Reactions: Various substituted serine derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
L-Serine benzyl ester hydrochloride serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its solubility in water facilitates diverse synthetic pathways, enhancing reaction conditions and outcomes.
Peptide Synthesis
The compound is widely utilized as a building block for peptide synthesis. The presence of the benzyl ester group enhances the substrate specificity of proteases, leading to improved yields in polymerization reactions.
Case Study: Peptide Synthesis Using Papain
- Yield : 62.6 ± 1.1%
- Average Degree of Polymerization (DP) : 10.7 ± 1.6
- Maximum DP : 23.0 ± 0.7
This study highlights the superior reactivity of L-serine benzyl ester compared to other esters, making it an attractive candidate for peptide synthesis applications.
Biochemical Research
This compound is employed in studies examining enzyme activity and protein interactions, aiding researchers in understanding biological processes at a molecular level. Its hydrolysis yields L-serine and benzyl alcohol, which are crucial for various metabolic pathways.
Kinetics of Hydrolysis
A kinetic analysis revealed that the Michaelis constant (K_m) for bromelain-catalyzed hydrolysis is approximately 1.22 mM, indicating its effectiveness as a substrate for proteolytic enzymes.
Drug Formulation
The compound's properties make it suitable for formulating new drugs, especially in creating targeted delivery systems that enhance bioavailability. Its stability allows incorporation into various drug formulations.
Cosmetic Applications
Due to its compatibility with various ingredients, this compound can be utilized in skincare products, providing moisturizing and protective benefits.
Analytical Chemistry
It serves as a standard reference material in analytical methods, aiding in the accurate quantification of similar compounds in complex mixtures.
Mechanism of Action
The mechanism of action of L-Serine benzyl ester hydrochloride involves its conversion to L-serine and benzyl alcohol through hydrolysis. L-Serine is an important amino acid that plays a crucial role in various metabolic pathways, including protein synthesis and neurotransmitter production . The molecular targets and pathways involved include the serine biosynthesis pathway and the synthesis of serine-derived metabolites .
Comparison with Similar Compounds
L-Serine Benzyl Ester Hydrochloride
L-Serine Methyl Ester Hydrochloride
- Phosphonate Synthesis: Reacts with dimethyl methylphosphonate at −78°C to form γ-amino-β-hydroxyphosphonates (81% yield) .
- Esterification Efficiency: Synthesized via thionyl chloride/methanol with >95% yield .
DL-Serine Methyl Ester Hydrochloride
Pharmacological and Biochemical Roles
- HIV-1 Protease Inhibition : Chromone-L-serine adducts derived from benzyl/ethyl esters show competitive inhibition (Ki values in µM range) .
- CNS Drug Development : DL-serine methyl ester is a precursor for neuroactive compounds .
Key Research Findings
- Synthetic Efficiency : Methyl esters exhibit higher reactivity in phosphonate synthesis compared to benzyl esters, but benzyl esters offer better stability in aqueous conditions .
- Steric Effects : L-Valine benzyl ester’s branched chain limits its utility in aza-Michael reactions compared to linear serine esters .
- Optical Purity : L-Serine benzyl ester’s high enantiomeric purity ([α]D = −12°) ensures stereoselective outcomes in drug synthesis .
Biological Activity
L-Serine benzyl ester hydrochloride is a compound that has garnered attention in biochemical research due to its potential applications in organic synthesis, pharmaceuticals, and as a substrate in enzymatic reactions. This article provides a detailed examination of its biological activity, including its synthesis, enzymatic interactions, and implications for peptide synthesis.
- Molecular Formula : C₁₀H₁₃ClN₃O₃
- Molecular Weight : 231.68 g/mol
- CAS Number : 60022-62-0
- Melting Point : Approximately 175°C (decomposition)
- Solubility : Soluble in water
Biological Activity Overview
This compound acts primarily as a substrate in enzymatic reactions, particularly those involving proteases such as papain and bromelain. Its biological activity is influenced by the benzyl ester group, which enhances the efficiency of polymerization reactions.
Enzymatic Interactions
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Substrate Specificity :
- The benzyl ester group significantly enhances the substrate specificity of proteases. For example, studies have shown that L-serine benzyl ester exhibits higher reactivity compared to other esters like methyl or ethyl esters when interacting with papain .
- The hydrolysis rates of various substrates indicate that L-serine benzyl ester is more efficiently processed by papain, leading to greater yields in peptide synthesis .
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Polymerization Efficiency :
- Research indicates that the presence of the benzyl ester group allows for more uniform polymerization of amino acids. This was demonstrated in studies where peptides synthesized using L-serine benzyl ester exhibited improved thermal stability and secondary structure characteristics compared to those synthesized with less reactive esters .
Case Study 1: Peptide Synthesis Using Papain
In a study examining the effects of different ester groups on peptide synthesis, L-serine benzyl ester was found to yield higher degrees of polymerization (DP) compared to other esters. Specifically:
- Yield : 62.6 ± 1.1%
- Average DP : 10.7 ± 1.6
- Maximum DP : 23.0 ± 0.7
These results highlight the superior reactivity of L-serine benzyl ester in enzymatic polymerizations, making it an attractive candidate for peptide synthesis applications .
Case Study 2: Kinetics of Hydrolysis
A kinetic analysis of the hydrolysis of N-benzoyl-L-serine methyl ester revealed insights into the mechanistic pathways facilitated by proteases such as bromelain and papain. The study characterized the kinetics involved:
- Michaelis Constant (K_m) for bromelain-catalyzed hydrolysis was determined to be approximately 1.22 mM.
- The rate constant for product formation (k) was measured at .
These findings underscore the effectiveness of L-serine derivatives as substrates for proteolytic enzymes, emphasizing their potential for applications in biocatalysis .
Applications in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis:
- It is utilized in the preparation of various pharmaceuticals and agrochemicals.
- Its solubility in water facilitates its use in diverse synthetic pathways, enhancing reaction conditions and outcomes.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing L-serine benzyl ester hydrochloride, and how can intermediates be characterized?
- Methodology : The compound is typically synthesized via N-acylation of L-serine benzyl ester (XVI) using tetradecanoic acid (V) and EDDQ (ethyl dimethylaminopropyl carbodiimide) in dichloromethane . Intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized using H/C NMR (e.g., δ 7.3 ppm for benzyl aromatic protons) and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How does enantiomeric purity affect the physicochemical properties of this compound?
- Methodology : Enantiomeric purity is critical for reproducibility in peptide synthesis. Compare melting points (e.g., DL-serine methyl ester hydrochloride melts at 130–135°C vs. L-isomer at 160–165°C) and specific rotation ([α] +5.5° for L-isomer in methanol) . Use chiral HPLC (Chiralpak® IA column) to confirm purity ≥98% .
Q. What solvents and conditions are optimal for dissolving this compound in peptide coupling reactions?
- Methodology : The compound is soluble in polar solvents like methanol, water, and dichloromethane. For coupling reactions (e.g., with Ag-OTf in dichloroethane), ensure anhydrous conditions to prevent ester hydrolysis. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?
- Methodology : Contradictions in NMR or mass spectrometry data often arise from residual solvents or diastereomer formation. For example, unexpected peaks in H NMR may indicate incomplete removal of dichloromethane (δ 5.3 ppm). Use preparative HPLC to isolate impurities and perform high-resolution MS (HRMS-ESI) for structural confirmation .
Q. What strategies optimize glycosylation efficiency when using this compound as a glycosyl acceptor?
- Methodology : Glycosylation with glucopyranosyl bromide (I) and Ag-OTf requires strict control of temperature (0–4°C) and stoichiometry (1:1.2 donor/acceptor ratio). Post-reaction, deprotection with Zn/AcOH yields 2-aminoglucosides. Monitor yields via F NMR if triflate counterions are present .
Q. How do structural modifications (e.g., N-acylation, ester substitution) impact the biological activity of this compound derivatives?
- Methodology : Compare analogs like N-benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride (enhanced lipophilicity) vs. L-serine benzyl ester. Assess bioactivity via enzyme inhibition assays (e.g., trypsin inhibition IC) and logP measurements (HPLC-based) to correlate structure-activity relationships .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing variability in synthetic yields of this compound?
- Methodology : Use ANOVA to compare batch-to-batch variability (e.g., 3 independent syntheses). Report mean ± SD (e.g., 72 ± 5% yield) and identify outliers via Grubbs’ test. Ensure purity data (HPLC) meets ≥98% threshold .
Q. How can researchers validate the identity of this compound in complex mixtures (e.g., peptide conjugates)?
- Methodology : Combine LC-MS (Q-TOF) for accurate mass determination and 2D NMR (HSQC, HMBC) to assign carbonyl (δ 170–175 ppm) and benzyl ester linkages. Cross-reference with CAS 2462-32-0 for spectral databases .
Tables for Key Data
Guidelines for Rigorous Research
- Experimental Design : Follow IUPAC guidelines for peptide synthesis and characterization .
- Data Reporting : Include raw spectral data in supplementary materials (e.g., NMR FID files) to ensure reproducibility .
- Ethical Compliance : Adhere to laboratory safety protocols (e.g., Ag-OTf handling under fume hood) and declare conflicts of interest .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
